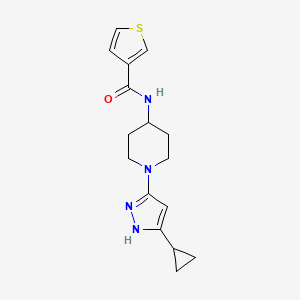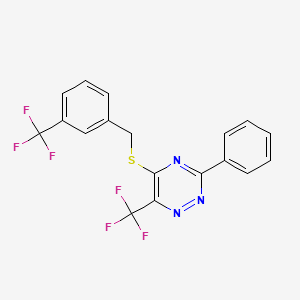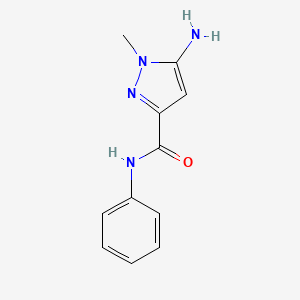
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Quinazolinone derivatives are recognized for their extensive range of biological activities, including but not limited to analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. These compounds have been systematically studied for their potential in various therapeutic areas, showcasing their versatility in drug development. Specifically, the analgesic properties of quinazolinone derivatives have been highlighted through in vitro studies, demonstrating significant pain-relief capabilities compared to standard drugs. Additionally, certain quinazolinone compounds have shown potent anti-inflammatory activity, with some derivatives also exhibiting minimal ulcerogenic potential, indicating a safer profile for gastrointestinal health (Osarumwense Peter Osarodion, 2023; V. Alagarsamy et al., 2011).
Anticancer and Tubulin Polymerization Inhibition
Quinazolinone derivatives have been explored as anticancer agents through their role as tubulin polymerization inhibitors. These compounds, especially those featuring hydroxy and methoxy derivatives, have demonstrated potent anticancer activity across a variety of cancer cell lines. The inhibition of tubulin assembly indicates a potential mechanism for disrupting cancer cell growth, suggesting these derivatives as promising candidates for cancer therapy (Mohsine Driowya et al., 2016).
Antioxidant Properties
The antioxidant capabilities of 2-substituted quinazolin-4(3H)-ones have been evaluated, demonstrating that the presence of hydroxyl groups alongside methoxy substituents significantly enhances antioxidant activity. This suggests that structural modifications of quinazolinone derivatives can lead to potent antioxidants, which are crucial for combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Antimicrobial and Antitubercular Activity
Quinazolinones have been synthesized with the intention of targeting microbial infections, including tuberculosis. Several derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, at concentrations comparable or superior to standard treatments. This positions quinazolinone compounds as potential antitubercular agents, offering a new avenue for the treatment of this global health issue (Hardesh K. Maurya et al., 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is of industrial significance, as it offers a potential for protecting metals against corrosion, thereby extending their lifespan and reducing maintenance costs (N. Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-21(27-24(32-17)18-10-4-3-5-11-18)16-33-26-28-20-13-7-6-12-19(20)25(30)29(26)22-14-8-9-15-23(22)31-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFPBENWCNDDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)
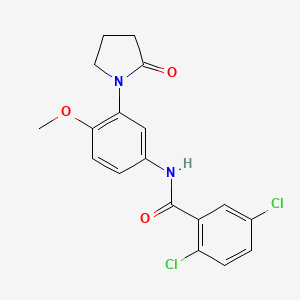

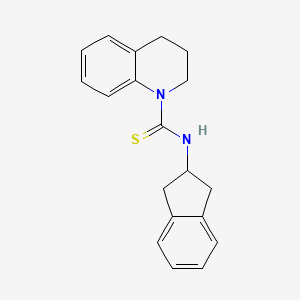
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2571429.png)
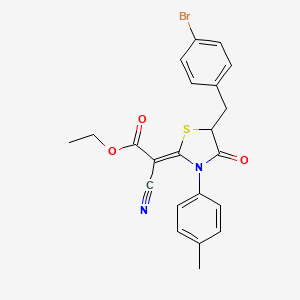
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)
![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)
